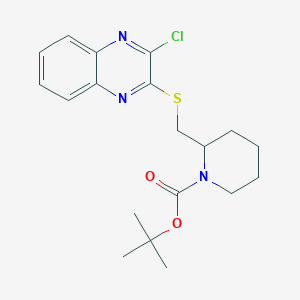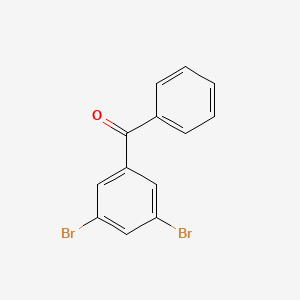
2-(3-Chloro-quinoxalin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Chloro-quinoxalin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a quinoxaline ring, a piperidine ring, and a tert-butyl ester group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chloro-quinoxalin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinoxaline Ring: The quinoxaline ring can be synthesized through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound under acidic conditions.
Introduction of the Chlorine Atom: The chlorination of the quinoxaline ring is achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Piperidine Ring: The piperidine ring is introduced through a nucleophilic substitution reaction, where the quinoxaline derivative reacts with a piperidine derivative.
Formation of the Tert-Butyl Ester Group: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of a strong acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-Chloro-quinoxalin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester undergoes various types of chemical reactions, including:
Oxidation: The sulfur atom in the quinoxaline ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The quinoxaline ring can be reduced to form dihydroquinoxaline derivatives using reducing agents such as sodium borohydride.
Substitution: The chlorine atom in the quinoxaline ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydroquinoxaline derivatives.
Substitution: Amino-quinoxaline, thio-quinoxaline derivatives.
Wissenschaftliche Forschungsanwendungen
2-(3-Chloro-quinoxalin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-(3-Chloro-quinoxalin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The quinoxaline ring may interact with DNA or proteins, leading to changes in cellular function. The piperidine ring and tert-butyl ester group may also contribute to the compound’s overall biological activity by affecting its solubility, stability, and ability to cross cell membranes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(3-Bromo-quinoxalin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester: Similar structure but with a bromine atom instead of chlorine.
2-(3-Methyl-quinoxalin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester: Similar structure but with a methyl group instead of chlorine.
2-(3-Nitro-quinoxalin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester: Similar structure but with a nitro group instead of chlorine.
Uniqueness
The presence of the chlorine atom in 2-(3-Chloro-quinoxalin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester imparts unique chemical reactivity and potential biological activity compared to its analogs. This makes it a valuable compound for further research and development in various scientific fields.
Eigenschaften
Molekularformel |
C19H24ClN3O2S |
|---|---|
Molekulargewicht |
393.9 g/mol |
IUPAC-Name |
tert-butyl 2-[(3-chloroquinoxalin-2-yl)sulfanylmethyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C19H24ClN3O2S/c1-19(2,3)25-18(24)23-11-7-6-8-13(23)12-26-17-16(20)21-14-9-4-5-10-15(14)22-17/h4-5,9-10,13H,6-8,11-12H2,1-3H3 |
InChI-Schlüssel |
MPVLLOJFOYICHA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCCCC1CSC2=NC3=CC=CC=C3N=C2Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![7-(Chloromethyl)-2-ethyl-2-azaspiro[4.4]nonane](/img/structure/B13975844.png)
![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)tetrazolo[1,5-a]pyridine](/img/structure/B13975866.png)


![5-Bromo-4-chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13975899.png)


![6-Cyclopropyl-1,6-diazaspiro[3.4]octan-2-one](/img/structure/B13975921.png)
![N-([1,1'-biphenyl]-2-yl)dibenzo[b,d]furan-4-amine](/img/structure/B13975930.png)

![4-[[(3-Hydroxypropyl)amino]methyl]phenol](/img/structure/B13975939.png)
